Cas no 80717-52-8 (Benzene,1,3,5-tribromo-2,4,6-triethyl-)

Benzene,1,3,5-tribromo-2,4,6-triethyl- is a halogenated aromatic compound featuring a symmetrical substitution pattern with three bromine and three ethyl groups. This structure imparts high thermal stability and resistance to electrophilic substitution, making it suitable for applications requiring robust aromatic intermediates. The presence of bromine enhances flame retardancy, while the ethyl groups contribute to improved solubility in organic solvents. Its well-defined molecular architecture allows for precise functionalization in synthetic chemistry, particularly in the development of advanced materials and specialty chemicals. The compound's balanced reactivity and stability make it a valuable reagent in research and industrial processes where controlled bromination and alkylation are critical.
Benzene,1,3,5-tribromo-2,4,6-triethyl- structure
80717-52-8 structure
Product Name:Benzene,1,3,5-tribromo-2,4,6-triethyl-
CAS No:80717-52-8
MF:C12H15Br3
MW:398.959501504898
CID:730555
PubChem ID:285911
Update Time:2025-06-06

Benzene,1,3,5-tribromo-2,4,6-triethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,3,5-tribromo-2,4,6-triethyl-
    • 1,3,5-tribromo-2,4,6-triethylbenzene
    • 2,4,6-triethyl-1,3,5-tribromobenzene
    • SCHEMBL5095740
    • NSC-143567
    • DTXSID70868639
    • NSC143567
    • FT-0723740
    • 80717-52-8
    • G69315
    • DA-02652
    • Inchi: 1S/C12H15Br3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h4-6H2,1-3H3
    • InChI Key: TTZNUTMDOHJHQM-UHFFFAOYSA-N
    • SMILES: BrC1C(CC)=C(C(CC)=C(C=1CC)Br)Br

Computed Properties

  • Exact Mass: 397.870342
  • Monoisotopic Mass: 395.872388
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 6.4

Experimental Properties

  • Density: 1.687
  • Boiling Point: 369.4°C at 760 mmHg
  • Flash Point: 172.3°C
  • Refractive Index: 1.573

Benzene,1,3,5-tribromo-2,4,6-triethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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